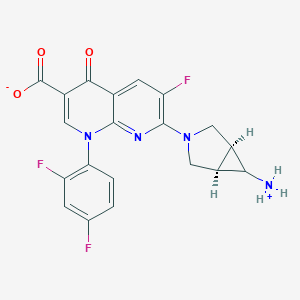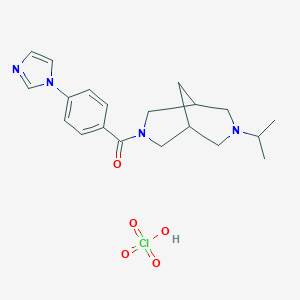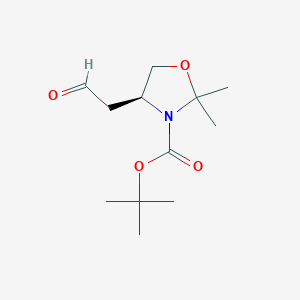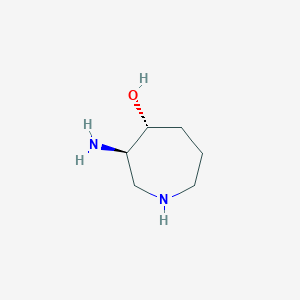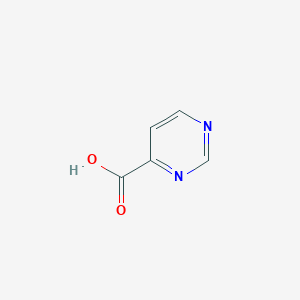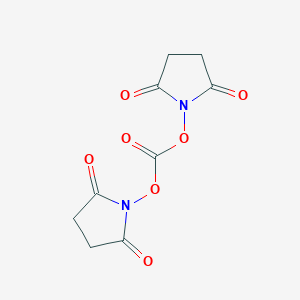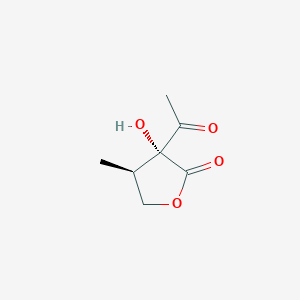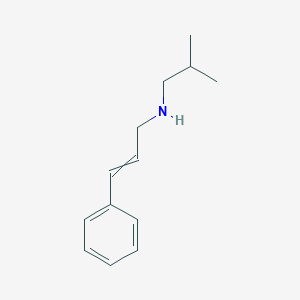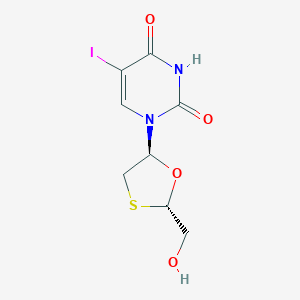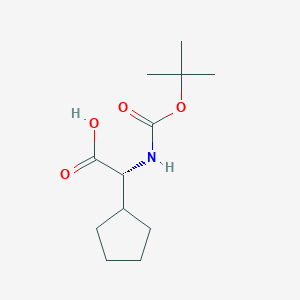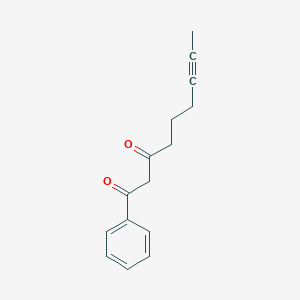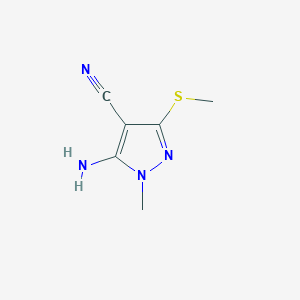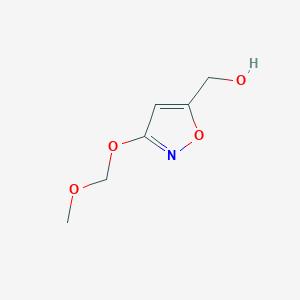
(3-(Methoxymethoxy)isoxazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Methoxymethoxy)isoxazol-5-yl)methanol, also known as MIM, is a chemical compound that belongs to the group of isoxazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
(3-(Methoxymethoxy)isoxazol-5-yl)methanol acts as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, (3-(Methoxymethoxy)isoxazol-5-yl)methanol can modulate various cellular processes such as cell proliferation, migration, and differentiation. This mechanism of action makes (3-(Methoxymethoxy)isoxazol-5-yl)methanol a potential therapeutic agent for various diseases such as cancer, diabetes, and autoimmune disorders.
Effets Biochimiques Et Physiologiques
(3-(Methoxymethoxy)isoxazol-5-yl)methanol has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate immune responses. Additionally, (3-(Methoxymethoxy)isoxazol-5-yl)methanol has been shown to have anti-inflammatory properties and can modulate the activity of various cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
(3-(Methoxymethoxy)isoxazol-5-yl)methanol has several advantages for lab experiments, including its high potency and specificity, its ability to modulate various cellular processes, and its potential therapeutic applications. However, (3-(Methoxymethoxy)isoxazol-5-yl)methanol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the use of (3-(Methoxymethoxy)isoxazol-5-yl)methanol in scientific research. One potential direction is the development of (3-(Methoxymethoxy)isoxazol-5-yl)methanol-based drugs for the treatment of cancer, diabetes, and autoimmune disorders. Another potential direction is the use of (3-(Methoxymethoxy)isoxazol-5-yl)methanol as a tool for studying the structure and function of proteins. Additionally, further studies are needed to fully understand the mechanism of action of (3-(Methoxymethoxy)isoxazol-5-yl)methanol and its potential side effects.
Conclusion:
In conclusion, (3-(Methoxymethoxy)isoxazol-5-yl)methanol is a unique chemical compound that has been extensively used in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a promising candidate for the development of new drugs and the study of cellular processes. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (3-(Methoxymethoxy)isoxazol-5-yl)methanol involves the reaction of 5-hydroxyisoxazole with paraformaldehyde and methanol under acidic conditions. The product is then purified through recrystallization to obtain pure (3-(Methoxymethoxy)isoxazol-5-yl)methanol. This method has been widely used in the synthesis of (3-(Methoxymethoxy)isoxazol-5-yl)methanol and has been proven to be highly effective.
Applications De Recherche Scientifique
(3-(Methoxymethoxy)isoxazol-5-yl)methanol has been extensively used in scientific research due to its unique properties and potential applications in various fields. It has been used in the development of new drugs, as a tool for studying the structure and function of proteins, and as a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
144186-47-0 |
|---|---|
Nom du produit |
(3-(Methoxymethoxy)isoxazol-5-yl)methanol |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
[3-(methoxymethoxy)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C6H9NO4/c1-9-4-10-6-2-5(3-8)11-7-6/h2,8H,3-4H2,1H3 |
Clé InChI |
TUFWHKQZZLIOAI-UHFFFAOYSA-N |
SMILES |
COCOC1=NOC(=C1)CO |
SMILES canonique |
COCOC1=NOC(=C1)CO |
Synonymes |
5-Isoxazolemethanol,3-(methoxymethoxy)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



